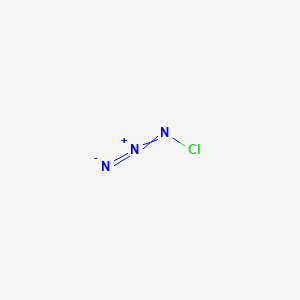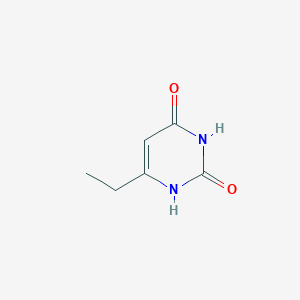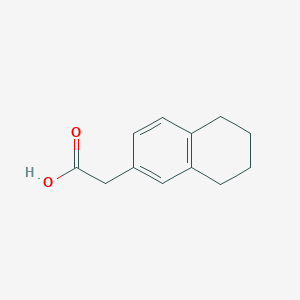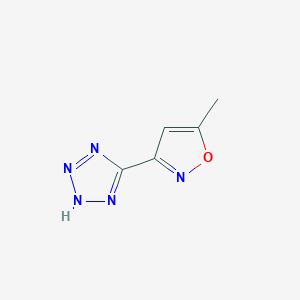
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anticancer effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. Additionally, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes, as mentioned above. Physiologically, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied, and its properties and potential applications are well-known. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, research is needed to develop new synthesis methods for 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been achieved using different methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with sodium azide and phosphorus oxychloride, and the reaction of 5-methylisoxazole-3-carboxylic acid hydrazide with nitrous acid. The former method involves the conversion of the carboxylic acid group to an acid chloride, which then reacts with sodium azide to form the tetrazole ring. The latter method involves the diazotization of the hydrazide group followed by the elimination of nitrogen to form the tetrazole ring.
Aplicaciones Científicas De Investigación
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In materials science, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been studied for its ability to form coordination polymers and metal-organic frameworks. In analytical chemistry, this compound has been used as a reference standard for the analysis of tetrazole-containing compounds.
Propiedades
Número CAS |
13600-36-7 |
|---|---|
Nombre del producto |
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole |
Fórmula molecular |
C5H5N5O |
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
5-methyl-3-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C5H5N5O/c1-3-2-4(8-11-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10) |
Clave InChI |
WAUSRINIZKXDNU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=NNN=N2 |
SMILES canónico |
CC1=CC(=NO1)C2=NNN=N2 |
Sinónimos |
1H-Tetrazole,5-(5-methyl-3-isoxazolyl)-(8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



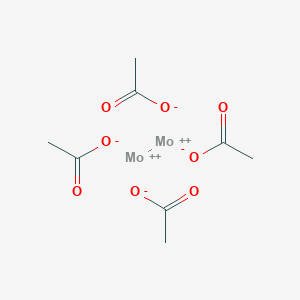
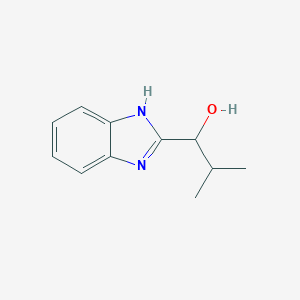
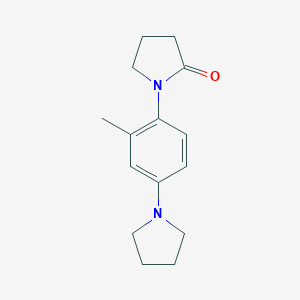
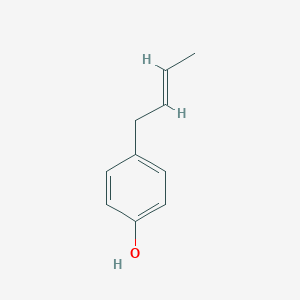

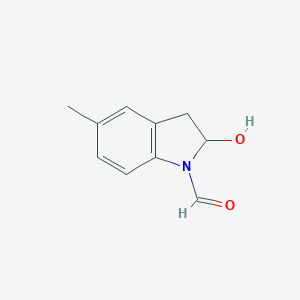
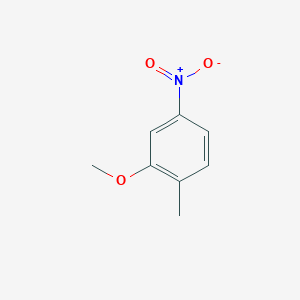
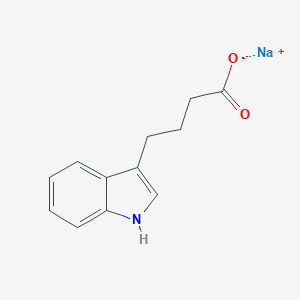
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
